molecular formula C13H10F3NO2 B6368763 2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95% CAS No. 1261940-36-6

2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine, 95%

Cat. No. B6368763
CAS RN: 1261940-36-6
M. Wt: 269.22 g/mol
InChI Key: YSUDBHHYTKCGIM-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%) is an organic compound that has a wide range of applications in scientific research and in the laboratory. It is a semi-synthetic compound that has been used to study the biochemical and physiological effects of its components.

Scientific Research Applications

2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%) is used in a variety of scientific research applications. It has been used to study the properties of organic compounds, to analyze the structure of proteins, and to study the effects of drugs on biological systems. It has also been used to study the effects of environmental pollutants on organisms, and to study the effects of radiation on cells.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%) is not fully understood. It is believed that the compound binds to proteins and other molecules in the cell, and that this binding causes a change in the structure of the molecules. This change in structure can then lead to changes in the function of the molecules, which can have a variety of effects on the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%) are not fully understood. However, it has been shown to have a variety of effects on cells and organisms. In laboratory studies, it has been shown to have an inhibitory effect on the growth of bacteria and fungi, and to have an inhibitory effect on the growth of cancer cells. It has also been shown to have an anti-inflammatory effect, and to have an effect on the metabolism of lipids.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%) has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. It is also inexpensive and non-toxic. However, it is not soluble in organic solvents, and it can be difficult to accurately measure its concentration in solutions.

Future Directions

There are a variety of potential future directions for research on 2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%). These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into its use as a tool for studying environmental pollutants and radiation could be beneficial. Additionally, further research into its potential use as a tool for studying protein structure and function could be beneficial. Finally, further research into its potential use as a tool for studying the effects of drugs on biological systems could be beneficial.

Synthesis Methods

2-Hydroxy-4-(2-methoxy-5-trifluoromethylphenyl)pyridine (95%) can be synthesized by the reaction of 2-methoxy-5-trifluoromethylphenol with pyridine in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for several hours. The reaction yields a product with a purity of 95%.

properties

IUPAC Name

4-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-11-3-2-9(13(14,15)16)7-10(11)8-4-5-17-12(18)6-8/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUDBHHYTKCGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683212
Record name 4-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261940-36-6
Record name 4-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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